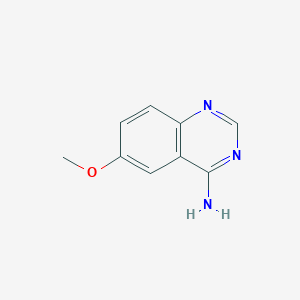

6-Méthoxyquinazolin-4-amine

Vue d'ensemble

Description

6-Methoxyquinazolin-4-amine is a chemical compound belonging to the quinazoline family. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Quinazoline derivatives, including 6-Methoxyquinazolin-4-amine, are known for their diverse biological activities, making them valuable in various fields of research and industry .

Applications De Recherche Scientifique

6-Methoxyquinazolin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

6-Methoxyquinazolin-4-amine is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in driving tumor cell proliferation and tumor vascularization . The primary targets of this compound include the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . In addition, 6-Methoxyquinazolin-4-amine inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby preventing the signaling processes that drive tumor cell proliferation and angiogenesis . In a broad array of preclinical tumor models including breast, lung, colon, and prostate cancer, 6-Methoxyquinazolin-4-amine demonstrated potent inhibition of tumor growth and caused tumor regression . In cell culture models, it retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors .

Biochemical Pathways

The biochemical pathways affected by 6-Methoxyquinazolin-4-amine are those involving the EGF, HER2, and VEGF RTKs, as well as EphB4 . These pathways play crucial roles in cell proliferation, survival, and angiogenesis, which are key processes in tumor growth and progression . By inhibiting these pathways, 6-Methoxyquinazolin-4-amine disrupts the growth and survival of tumor cells and inhibits the formation of new blood vessels that would otherwise supply the tumor with nutrients .

Result of Action

The result of 6-Methoxyquinazolin-4-amine’s action is the inhibition of tumor growth and the induction of tumor regression . This is achieved through the compound’s inhibitory effects on key RTKs, which disrupt the signaling pathways that drive tumor cell proliferation and angiogenesis .

Analyse Biochimique

Biochemical Properties

6-Methoxyquinazolin-4-amine interacts with various enzymes, proteins, and other biomolecules. It is part of the quinazoline family, which is known to interact with a variety of enzymes and proteins . The nature of these interactions is complex and can involve binding to active sites, allosteric sites, or even intercalation into biomolecular structures.

Cellular Effects

The effects of 6-Methoxyquinazolin-4-amine on cells are diverse and depend on the specific cell type and cellular context. For instance, it has been shown to have high therapeutic effect on non-small cell lung cancer (NSCLC) cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Methoxyquinazolin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to have high specificity to activating EGFR mutant kinase .

Temporal Effects in Laboratory Settings

Over time, the effects of 6-Methoxyquinazolin-4-amine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Methoxyquinazolin-4-amine vary with different dosages in animal models . It has been shown to have stronger tumor inhibition in preclinical models compared to a standard EGFR-TKI .

Transport and Distribution

The transport and distribution of 6-Methoxyquinazolin-4-amine within cells and tissues involve various transporters or binding proteins

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 6-methoxy-2-nitroaniline with formamide, followed by reduction to yield the desired compound . The reaction conditions often involve heating and the use of catalysts to facilitate the process.

Industrial Production Methods: Industrial production of 6-Methoxyquinazolin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxyquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of 6-methoxyquinazoline.

Substitution: Formation of halogenated quinazoline derivatives.

Comparaison Avec Des Composés Similaires

6-Methoxyquinoline: Shares the methoxy group but differs in the core structure.

4-Aminoquinazoline: Similar core structure but lacks the methoxy group.

6-Methoxyquinolin-8-amine: Similar functional groups but different positions on the ring.

Uniqueness: 6-Methoxyquinazolin-4-amine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications .

Activité Biologique

6-Methoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various receptor tyrosine kinases (RTKs) and its potential therapeutic applications in cancer treatment and infectious diseases. This article provides a comprehensive overview of the biological activity of 6-Methoxyquinazolin-4-amine, including its mechanisms of action, biochemical properties, and potential clinical applications.

Target of Action

6-Methoxyquinazolin-4-amine primarily targets multiple receptor tyrosine kinases (RTKs) involved in tumor cell proliferation and angiogenesis. The key RTKs affected include:

- Epidermal Growth Factor Receptor (EGFR)

- Human Epidermal growth factor Receptor 2 (HER2)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- EphB4

Mode of Action

The compound inhibits the activity of these RTKs, disrupting the signaling pathways that promote tumor growth and vascularization. This inhibition results in reduced tumor cell proliferation and can lead to tumor regression in various cancer models.

Cellular Effects

The effects of 6-Methoxyquinazolin-4-amine on cellular systems are context-dependent. In studies involving non-small cell lung cancer (NSCLC) cells, the compound demonstrated significant therapeutic efficacy, indicating its potential as a targeted cancer therapy.

Molecular Mechanism

The interaction between 6-Methoxyquinazolin-4-amine and its biological targets involves binding interactions that lead to enzyme inhibition or activation and alterations in gene expression. This molecular mechanism is crucial for understanding its pharmacological effects.

Antimicrobial Activity

Recent studies have explored the anti-tubercular activity of quinazoline derivatives, including 6-Methoxyquinazolin-4-amine. In vitro assays indicated that certain structural modifications could enhance potency against Mycobacterium tuberculosis (Mtb). For example, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) in the range of 0.63–1.25 μM, demonstrating promising anti-tubercular activity with limited toxicity .

Antileishmanial Properties

Research has also identified 6-Methoxyquinazolin-4-amine as having potential antileishmanial properties. In vivo studies have shown that certain quinazoline derivatives can reduce parasitemia in murine models of visceral leishmaniasis, suggesting that this compound class may serve as a basis for developing new treatments against leishmaniasis .

Comparative Analysis

| Compound | Biological Activity | MIC Values |

|---|---|---|

| 6-Methoxyquinazolin-4-amine | Inhibits RTKs; anti-cancer; anti-tubercular | 0.63–1.25 μM |

| N-benzyl-2-chloro-6-methoxyquinazolin-4-amine | Antileishmanial; antibacterial | Single-digit micromolar |

| 4-Aminoquinazoline | Similar core structure; less potent | Variable |

Non-Small Cell Lung Cancer (NSCLC)

A study utilizing ^18F-labeled 6-Methoxyquinazolin-4-amine showed high specificity for activating EGFR mutant kinases in NSCLC patients. This imaging approach could help identify patients who would benefit most from therapies targeting these mutations .

Antimicrobial Efficacy

In a study assessing the efficacy of various quinazoline derivatives against multi-drug resistant strains of Acinetobacter baumannii, compounds similar to 6-Methoxyquinazolin-4-amine exhibited promising antibacterial activity with MICs in the low micromolar range .

Propriétés

IUPAC Name |

6-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBPHARYACNVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591699 | |

| Record name | 6-Methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-51-0 | |

| Record name | 6-Methoxy-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.